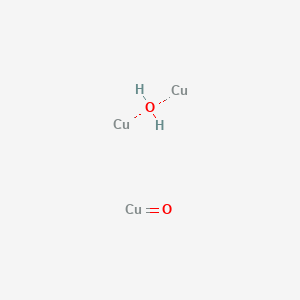
Copper;oxocopper;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper oxide hydrate can be synthesized through various methods, including chemical reduction, microemulsion techniques, polyol processes, and thermal decomposition of organic precursors . The chemical reduction method involves reducing copper salts with reducing agents such as hydrazine or sodium borohydride under controlled conditions. The microemulsion technique uses surfactants to create a stable environment for the formation of nanoparticles. The polyol process involves the reduction of copper salts in a polyol medium, such as ethylene glycol, at elevated temperatures. Thermal decomposition of organic precursors involves heating copper-containing organic compounds to decompose them into copper oxide nanoparticles.
Industrial Production Methods: In industrial settings, copper oxide hydrate is typically produced through the chemical reduction method due to its efficiency and scalability. This method involves the reduction of copper salts, such as copper sulfate, with reducing agents like hydrazine or sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of copper oxide hydrate with the desired properties .
Chemical Reactions Analysis
Types of Reactions: Copper oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, copper oxide hydrate can be oxidized to form higher oxidation state compounds, such as copper(II) oxide. In reduction reactions, it can be reduced to metallic copper. Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions: Common reagents used in the reactions of copper oxide hydrate include oxidizing agents like hydrogen peroxide and reducing agents like hydrazine and sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of copper oxide hydrate include copper(II) oxide, metallic copper, and various substituted copper compounds. These products have diverse applications in different fields, including catalysis, electronics, and medicine .
Scientific Research Applications
Copper oxide hydrate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction reactions. In biology, it is used in the synthesis of nanoparticles with antimicrobial properties. In medicine, copper oxide hydrate is explored for its potential use in drug delivery systems and as an antimicrobial agent. In industry, it is used in the production of electronic components, such as semiconductors and sensors .
Mechanism of Action
The mechanism of action of copper oxide hydrate involves its ability to participate in redox reactions. Copper ions can act as electron donors or acceptors, facilitating various biochemical processes. In biological systems, copper ions can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in antimicrobial applications, where copper oxide hydrate is used to kill bacteria and other pathogens by inducing oxidative stress .
Comparison with Similar Compounds
Copper oxide hydrate can be compared with other copper compounds, such as copper(I) oxide and copper(II) oxide. While all these compounds contain copper and oxygen, they differ in their oxidation states and properties. Copper(I) oxide is a red compound with the formula Cu2O, while copper(II) oxide is a black compound with the formula CuO. Copper oxide hydrate is unique due to the presence of water molecules in its structure, which can influence its reactivity and applications .
List of Similar Compounds:- Copper(I) oxide (Cu2O)
- Copper(II) oxide (CuO)
- Copper hydroxide (Cu(OH)2)
- Copper sulfate (CuSO4)
Conclusion
Copper oxide hydrate is a versatile compound with a wide range of applications in various fields. Its unique properties and ability to participate in redox reactions make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.
Properties
CAS No. |
82010-82-0 |
|---|---|
Molecular Formula |
Cu3H2O2 |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
copper;oxocopper;hydrate |
InChI |
InChI=1S/3Cu.H2O.O/h;;;1H2; |
InChI Key |
DTRKHYBBACKXRK-UHFFFAOYSA-N |
Canonical SMILES |
O.O=[Cu].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















